molecular formula C11H8I2N4O B8202340 1,3-Bis(5-iodopyridin-2-yl)urea

1,3-Bis(5-iodopyridin-2-yl)urea

Cat. No.: B8202340
M. Wt: 466.02 g/mol
InChI Key: CBZVUFGONIIONO-UHFFFAOYSA-N
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Description

Contextualization of 1,3-Bis(5-iodopyridin-2-yl)urea within Supramolecular Chemistry Frameworks

At the heart of this exploration lies the compound This compound . This molecule is a prime example of a sophisticated design that leverages the principles of supramolecular chemistry. Its structure is characterized by a central urea (B33335) group flanked by two 5-iodopyridin-2-yl moieties. This specific arrangement is not arbitrary; it is meticulously designed to facilitate a range of non-covalent interactions, which are the cornerstone of self-assembly and molecular recognition.

The urea functional group is a powerful motif in supramolecular chemistry, primarily due to its ability to form strong and directional hydrogen bonds through its N-H donors and carbonyl (C=O) acceptor. acs.orgrsc.orgresearchgate.net This capacity for hydrogen bonding allows urea-based molecules to form predictable and stable one-, two-, or three-dimensional networks.

Furthermore, the incorporation of pyridine (B92270) rings introduces additional sites for non-covalent interactions. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, complementing the hydrogen-bonding capabilities of the urea group. researchgate.netscepscor.org This interplay between the urea and pyridine functionalities enhances the molecule's ability to self-assemble into well-defined architectures. scepscor.orgnih.gov

The presence of iodine atoms on the pyridine rings adds another layer of complexity and functionality. Halogen atoms, particularly iodine, are known to participate in a highly directional, non-covalent interaction known as halogen bonding. acs.orgacs.orgnih.gov In a halogen bond, the halogen atom acts as an electrophilic species, interacting with a nucleophile. This interaction, comparable in strength to a hydrogen bond, provides a powerful tool for controlling the assembly of molecules in the solid state and in solution. acs.orgnih.gov The ability to fine-tune the strength of halogen bonds by altering the halogen atom or its electronic environment makes it a particularly attractive feature in the design of supramolecular systems. acs.org

Significance of Urea-Pyridyl-Halogen Hybrid Scaffolds in Modern Chemical Science

The combination of urea, pyridyl, and halogen components within a single molecular scaffold gives rise to a hybrid system with remarkable properties and significant potential in modern chemical science. researchgate.netnih.govnih.govrsc.orgresearchgate.net These scaffolds are at the forefront of research in crystal engineering, materials science, and anion recognition.

Crystal Engineering: The directionality and predictability of both hydrogen and halogen bonds make these scaffolds exceptional candidates for crystal engineering. nih.govnih.gov By programming the non-covalent interactions within the molecule, chemists can guide the self-assembly process to create crystalline materials with desired structures and properties. For instance, the interplay of N-H···O and N-H···N hydrogen bonds, along with halogen bonds, can lead to the formation of robust one-dimensional pillars or complex three-dimensional networks. scepscor.org

Anion Recognition: The urea group is a well-established and effective anion-binding motif. acs.orgrsc.orgrsc.org The two N-H groups can act in concert to bind anions through hydrogen bonding. The presence of electron-withdrawing groups, such as the iodinated pyridine rings, can enhance the acidity of the N-H protons, thereby strengthening their interaction with anions. acs.org This makes urea-pyridyl-halogen scaffolds promising candidates for the development of selective anion receptors, which have applications in areas ranging from environmental sensing to biological imaging.

Materials Science: The ability of these hybrid scaffolds to self-assemble into ordered structures opens up possibilities for the creation of novel functional materials. acs.orgscepscor.org The segregated stacking of halogen bond donors and acceptors, for example, is a motif of interest in the development of molecular electronics. scepscor.org Furthermore, the inherent porosity of some self-assembled structures could be exploited for gas storage or guest encapsulation.

Overview of Current Research Trajectories for Multifunctional Molecular Systems

The study of this compound and related compounds is part of a broader trend in chemistry towards the development of multifunctional molecular systems. researchgate.netnih.govnih.gov Researchers are increasingly focused on designing single molecules or molecular assemblies that can perform multiple tasks or exhibit a range of useful properties.

Current research in this area is exploring several key avenues:

Multi-omics Integration: In the biological sciences, a systems biology approach that integrates data from genomics, proteomics, and metabolomics is becoming increasingly prevalent. nih.gov This holistic view is crucial for understanding complex biological processes and is mirrored in the design of multifunctional molecules that can interact with multiple biological targets. mdpi.comnih.gov

Synergistic Scaffolds: In tissue engineering, there is a move towards creating scaffolds that not only provide structural support but also present a variety of biochemical and physical cues to guide cell behavior and promote tissue regeneration. nih.govresearchgate.netresearchgate.net This concept of integrating multiple functionalities into a single material is directly analogous to the design of multifunctional molecules.

Molecular Spintronics: The field of molecular spintronics aims to utilize the spin of electrons in addition to their charge to create new electronic devices. nih.gov This requires the development of molecules with specific magnetic and electronic properties, often in combination with other functionalities.

Targeted Therapies: In medicine, there is a strong drive to develop drugs that can target multiple pathways involved in a disease, such as cancer. mdpi.commdpi.commdpi.comnih.gov This has led to the design of hybrid molecules that combine different pharmacophores to achieve a synergistic therapeutic effect.

The compound this compound, with its combination of hydrogen and halogen bonding capabilities, anion recognition potential, and self-assembly properties, is a clear example of this trend towards multifunctionality. Its study provides valuable insights into the fundamental principles of molecular design and opens up new avenues for the development of advanced materials and technologies.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₈I₂N₄O nih.govnih.govresearchgate.net
Molecular Weight 477.92 g/mol N/A
Appearance SolidN/A
Key Functional Groups Urea, Pyridine, Iodine acs.orgacs.orgresearchgate.net
Primary Non-covalent Interactions Hydrogen Bonding, Halogen Bonding acs.orgrsc.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(5-iodopyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8I2N4O/c12-7-1-3-9(14-5-7)16-11(18)17-10-4-2-8(13)6-15-10/h1-6H,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZVUFGONIIONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)NC(=O)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8I2N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1,3 Bis 5 Iodopyridin 2 Yl Urea

Synthesis of the 5-Iodopyridin-2-yl Precursor Unit

The essential building block for the title compound is 2-amino-5-iodopyridine (B21400). sigmaaldrich.com This precursor is typically synthesized through the direct halogenation of 2-aminopyridine (B139424) or via functional group interconversion from other halogenated pyridines.

Halogenation Strategies for Pyridine (B92270) Derivatives

The amino group in 2-aminopyridine is an activating, ortho-, para-director, which facilitates the electrophilic substitution at the C5 position. A prevalent and environmentally conscious method involves the direct iodination of 2-aminopyridine using elemental iodine in an aqueous medium. nih.govclarku.edu In this procedure, hydrogen peroxide is added portion-wise to oxidize excess iodide, driving the reaction to completion. This approach avoids the use of organic solvents, making the process inherently safer and more sustainable. clarku.edubeilstein-journals.org

Alternative laboratory-scale methods for the iodination of electron-rich heterocycles include the use of N-iodosuccinimide (NIS), often in the presence of an acid catalyst, which provides a milder route to the desired product. organic-chemistry.org The choice of halogenating agent and reaction conditions is critical to prevent the formation of di-substituted byproducts. nih.gov For other halogenations, such as bromination, N-bromosuccinimide (NBS) is a common reagent, and microwave irradiation has been shown to accelerate the halogenation of aminopyrazines, a related class of heterocycles. nih.gov

Functional Group Interconversion to Amine Precursors

An alternative route to 2-amino-5-iodopyridine involves a halogen exchange reaction, a type of functional group interconversion. A notable example is the copper-catalyzed Finkelstein-type reaction starting from the more readily available 2-amino-5-bromopyridine. beilstein-journals.org This method uses cuprous iodide (CuI) as the catalyst and sodium iodide (NaI) as the iodine source in a solvent like N,N-dimethylformamide (DMF). beilstein-journals.org This strategy can be highly efficient, reportedly achieving yields as high as 95%. organic-chemistry.org This approach is particularly useful when the starting bromo-compound is more accessible or cost-effective than the direct iodination of 2-aminopyridine.

Table 2: Selected Synthetic Methods for 2-Amino-5-iodopyridine
Starting MaterialReagentsKey FeaturesReported Yield
2-AminopyridineI₂, H₂O, H₂O₂Aqueous solvent, environmentally friendly nih.govclarku.edubeilstein-journals.org~83% clarku.edu
2-AminopyridineN-Iodosuccinimide (NIS), AcOHMild conditions, uses NIS as iodine source organic-chemistry.orgNot specified
2-Amino-5-bromopyridineCuI, NaI, N,N-dimethylethylenediamine, DMFCopper-catalyzed halogen exchange, high efficiency beilstein-journals.orgorganic-chemistry.org95% organic-chemistry.org

Coupling Reactions for Integrating Halogenated Pyridine Moieties

The construction of 1,3-Bis(5-iodopyridin-2-yl)urea is achieved by coupling two molecules of the 2-amino-5-iodopyridine precursor with a one-carbon carbonyl synthon. Based on the general strategies outlined in section 2.1, the reaction of 2-amino-5-iodopyridine with a phosgene (B1210022) equivalent such as triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI) in a 2:1 stoichiometric ratio is the most logical and direct synthetic route.

The reaction, typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), often includes a non-nucleophilic base such as triethylamine (B128534) to scavenge the acid byproduct (e.g., HCl) generated during the reaction. The process involves the initial formation of a reactive intermediate (an isocyanate or an acylimidazole), which is subsequently attacked by a second molecule of the aminopyridine to form the stable, symmetrical urea (B33335) bridge.

Derivatization and Functionalization of the this compound Framework

The two iodine atoms on the pyridine rings of this compound are key functional handles for subsequent chemical transformations. These positions are primed for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. The reactivity of iodo-heterocycles in such reactions is well-documented. nih.gov

Potential derivatization reactions include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters would introduce new aryl or vinyl substituents at the 5- and 5'-positions of the pyridine rings. google.comnih.govorganic-chemistry.org This is one of the most versatile methods for forming C-C bonds.

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, would yield di-alkynylated derivatives. libretexts.org These products could be used to build extended, conjugated π-systems for applications in materials science.

Heck Coupling: This reaction would involve coupling with alkenes to append vinyl groups to the pyridine rings, further extending the molecular framework. nih.gov

Buchwald-Hartwig Amination: This cross-coupling reaction could be used to replace the iodine atoms with various substituted amines, creating new C-N bonds.

These transformations would allow for the systematic modification of the electronic and steric properties of the parent molecule, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery or for tuning the properties of functional materials.

Synthetic Yield Optimization and Scalability Considerations

Optimizing the synthesis of this compound involves maximizing the efficiency of both the precursor synthesis and the final urea formation step. For the synthesis of 2-amino-5-iodopyridine, the choice between direct iodination and halogen exchange offers a trade-off. While the copper-catalyzed conversion of the bromo-analog boasts a higher reported yield (95%) organic-chemistry.org, the aqueous iodination method (83% yield) avoids organic solvents and potentially costly catalysts, which can be a significant advantage for large-scale production. clarku.edu

For the urea-forming reaction, optimization would focus on several factors. The choice of the coupling reagent is critical; phosgene is highly reactive but toxic, whereas solid reagents like triphosgene and CDI offer handling advantages. sigmaaldrich.com Reaction conditions such as solvent, temperature, and the choice of base can significantly impact yield and purity. For example, in related urea syntheses, screening different bases and solvents was shown to be crucial for achieving high yields. nih.gov On a larger scale, the ease of product purification is a key consideration. A reaction that produces a crystalline product that can be isolated by simple filtration is often preferred over one that requires column chromatography, which is common for removing byproducts in some urea syntheses. nih.gov The development of a robust, high-yielding, and scalable process is essential for the practical application of this and related compounds.

Supramolecular Interactions and Self Assembly of 1,3 Bis 5 Iodopyridin 2 Yl Urea

Comprehensive Analysis of Hydrogen Bonding Networks

The hydrogen bonding capabilities of 1,3-bis(5-iodopyridin-2-yl)urea are central to its self-assembly. The urea (B33335) N-H groups are strong hydrogen bond donors, while potential acceptor sites include the urea carbonyl oxygen and the pyridyl nitrogen atoms. The resulting network is a product of competition and cooperation between these possible interactions.

N-H…O=C Urea-Urea Synthon Formation (e.g., α-network, 1D chains, tapes)

In many diaryl ureas, the dominant supramolecular motif is the one-dimensional tape or ribbon, often referred to as the α-network. researchgate.netfigshare.com This structure is stabilized by a pair of bifurcated N-H···O hydrogen bonds between adjacent urea groups, forming a robust R²₁(6) ring motif. researchgate.net This self-complementary interaction typically leads to the formation of infinite one-dimensional chains. nih.gov

However, in diaryl ureas containing electron-withdrawing groups or competing hydrogen bond acceptors, such as a pyridine (B92270) ring, the formation of this canonical urea tape can be disrupted. researchgate.netfigshare.com The presence of alternative, strong acceptor sites can lead to different, more stable hydrogen-bonding patterns, preventing the establishment of the classic urea-to-urea linkage. researchgate.net

Interplay of Urea N-H Donors with Pyridyl Nitrogen Acceptors

For ureas containing pyridyl substituents, the pyridyl nitrogen atom presents a strong hydrogen bond acceptor site. Research on analogous N,N'-bis(pyridyl)urea systems demonstrates that the urea N-H donors often preferentially form hydrogen bonds with the pyridyl nitrogen (N-H···N) instead of the urea carbonyl oxygen. researchgate.netfigshare.com This occurs because intramolecular effects, such as C-H···O interactions, can reduce the electron density and acceptor strength of the urea oxygen. researchgate.net Consequently, the more basic pyridyl nitrogen becomes the favored acceptor for the strong N-H donors. This competition typically results in crystal packing directed by N-H···N(pyridyl) hydrogen bonds, supplanting the expected N-H···O(urea) tape structure. researchgate.netfigshare.com

Bifurcated Hydrogen Bonding Patterns

Bifurcated hydrogen bonds, where one donor atom interacts with two acceptor atoms, are a key feature in urea chemistry. nih.gov The classic α-network in simple diaryl ureas relies on a bifurcated interaction where both N-H donors of one molecule bind to the carbonyl oxygen of the next, forming a recognizable ring pattern. researchgate.netnih.gov

Table 1: Representative Hydrogen Bond Interactions in Pyridyl Ureas

Interaction Type Donor Acceptor Typical Distance (Å) Notes
Urea-Pyridyl Urea N-H Pyridyl N 2.8 - 3.1 Often the dominant interaction, disrupting urea tapes. researchgate.netfigshare.com
Urea-Urea Urea N-H Urea C=O 2.9 - 3.2 Forms classic 1D tapes, but is less common in pyridyl ureas. researchgate.netfigshare.com
Weak C-H···O Pyridyl C-H Urea C=O 3.0 - 3.5 A secondary interaction that can influence conformation. researchgate.net

Exploration of Halogen Bonding Capabilities of the Iodopyridine Units

The presence of iodine on the pyridine rings introduces the capacity for halogen bonding, a highly directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.govresearchgate.net The C-I bond is the weakest of the carbon-halogen bonds, making iodine an excellent halogen bond donor. wikipedia.org In this compound, the iodine atoms can interact with various electron-rich sites, primarily the urea carbonyl oxygen and the pyridyl nitrogen.

Type I and Type II C-I…O Interactions (with urea carbonyl and other acceptors)

Halogen bonds between the iodine atom and the urea carbonyl oxygen (C-I···O=C) are a highly probable and significant interaction in the solid state of this compound. Studies on co-crystals of pyridyl bis-urea macrocycles with iodoperfluorocarbons have demonstrated the formation of exceptionally short and strong C-I···O halogen bonds. rsc.org In some cases, these interactions were measured at only 78% of the sum of the van der Waals radii, with distances around 2.72 Å, indicating a powerful stabilizing force. rsc.org

Halogen interactions are often classified by their geometry:

Type II interactions are considered true halogen bonds, characterized by the C-X···A angle (θ₁) being close to 180° and the X···A-Y angle (θ₂) being around 90°. This geometry reflects the interaction of the positive σ-hole on the halogen with the lone pair of the acceptor. rsc.org

Type I interactions are characterized by θ₁ and θ₂ being approximately equal, representing a more symmetrical, dispersion-dominated contact. rsc.org

Given the strong directionality of halogen bonds, it is expected that C-I···O interactions in this compound would predominantly be of the stabilizing Type II nature.

C-I…N Interactions (with pyridyl nitrogen)

An alternative halogen bond acceptor site is the nitrogen atom of a neighboring pyridine ring, leading to C-I···N interactions. researchgate.net The pyridyl nitrogen is a strong Lewis base, making it a viable partner for halogen bonding. nih.gov The formation of C-I···N versus C-I···O bonds is competitive. acs.orgnih.gov Computational and experimental studies on related systems show that while C-I···O interactions can be energetically more favorable and shorter on average, C-I···N bonds remain a crucial and frequently observed motif in the crystal engineering of nitrogen-containing heterocyclic compounds. researchgate.netacs.orgnih.gov The interplay between these two halogen bonding modes, combined with the hydrogen bonding network, dictates the final supramolecular architecture.

Table 2: Potential Halogen Bond Interactions for this compound

Interaction Type Donor Acceptor Typical Distance (Å) % of vdW Radii Sum* Notes
C-I···O C-I Urea C=O ~2.72 - 3.10 ~78% - 88% A very strong and directional interaction. rsc.orgnih.gov
C-I···N C-I Pyridyl N ~2.90 - 3.20 ~83% - 91% Competes with C-I···O interactions in directing assembly. researchgate.netacs.orgnih.gov

\Based on van der Waals radii of I = 1.98 Å, O = 1.52 Å, N = 1.55 Å.*

Synergistic Effects between Hydrogen and Halogen Bonds in Self-Assembly

The self-assembly of this compound is a sophisticated process driven by the cooperative and, at times, hierarchical interplay of hydrogen bonds and halogen bonds. nih.gov The urea group provides two hydrogen bond donors (N-H) and one acceptor (C=O), creating a robust motif for forming one-dimensional chains. Simultaneously, the iodine atom on each pyridine ring acts as a potent halogen bond donor, capable of forming strong, directional interactions with halogen bond acceptors like the pyridyl nitrogen of an adjacent molecule.

This combination of interactions leads to a synergistic effect where the final supramolecular architecture is more stable and ordered than what could be achieved with either interaction alone. Research on analogous systems demonstrates that a "supramolecular synthesis" approach can be employed, where different non-covalent interactions are used side-by-side to construct extended networks with predictable connectivity. nih.gov In many cases, a clear hierarchy of interactions is observed: the stronger, more reliable hydrogen bonds establish a primary structural motif, while the weaker but highly directional halogen bonds provide structural support, organizing these primary motifs into extended one- or two-dimensional architectures. nih.gov

The deliberate combination of hydrogen and halogen bonds is a central challenge in crystal engineering, requiring a careful balance to avoid interference between the different synthons. nih.govnih.gov The success of this strategy relies on bifunctional molecules that contain both a robust hydrogen-bonding unit and a reliable halogen-bonding site. nih.gov In the case of pyridyl ureas, halogen bond donors can effectively substitute for metal ions in directing assembly, freeing the urea groups to form the fibrils necessary for gelation. nih.govacs.org

Design Principles for Tailoring Halogen Bond Strength

The halogen bond is a highly tunable non-covalent interaction, a feature that is critical for the rational design of supramolecular materials. nih.gov Its strength is primarily governed by the properties of the halogen atom itself and the electronic environment in which it is placed. nih.govacs.org The interaction arises from a region of positive electrostatic potential, known as a σ-hole, located on the outermost surface of the halogen atom along the axis of its covalent bond. sc.edu

Several key principles allow for the precise tailoring of halogen bond strength:

Nature of the Halogen Atom : The polarizability of the halogen atom is a dominant factor. Strength increases down the group, with iodine forming the strongest bonds, followed by bromine and chlorine. nih.govacs.orgnih.gov Fluorine is generally not considered a halogen bond donor except when attached to exceptionally strong electron-withdrawing groups. nih.gov This allows for significant tuning of interaction strength through single-atom mutation. nih.govacs.org

Electron-Withdrawing Groups : The strength of the σ-hole, and thus the halogen bond, is enhanced by the presence of electron-withdrawing groups on the scaffold to which the halogen is attached. nih.govnih.gov For instance, fluorinating the aromatic backbone of a halogen bond donor dramatically increases its electron-acceptor ability and the resulting bond strength. nih.gov

The Halogen Bond Acceptor : The nature of the Lewis base (halogen bond acceptor) also plays a crucial role. Stronger Lewis bases, such as pyridyl nitrogen atoms or carbonyl oxygens, form stronger halogen bonds. In co-crystals of pyridyl bis-urea macrocycles, very short and strong O⋯I halogen bonds have been observed. sc.edursc.org

Solvent Effects : Halogen bonds are notably hydrophobic, meaning their strength and geometry are less influenced by polar solvents like water compared to other non-covalent interactions. nih.gov

These principles are summarized in the table below.

Design PrincipleMethod of TuningEffect on Halogen Bond Strength
Halogen Identity Substitution of halogen atom (e.g., Cl → Br → I)Increases (I > Br > Cl) nih.govacs.org
Electronic Effects Attaching electron-withdrawing groups to the scaffoldIncreases nih.govnih.gov
Acceptor Atom Using a stronger Lewis base as the acceptorIncreases sc.edu
Solvent Polarity Increasing the polarity of the solventMinimal effect on bond strength nih.gov

Controlled Self-Assembly into Ordered Supramolecular Architectures

The combination of strong hydrogen bonding and directional halogen bonding in this compound facilitates its controlled self-assembly into a range of ordered supramolecular structures. nih.govresearchgate.net These interactions provide the necessary directional cues to guide the molecules into well-defined, extended architectures rather than amorphous aggregates. researchgate.net

While linear bis-urea molecules like this compound are predisposed to forming extended one-dimensional polymers, the fundamental interactions they employ can be harnessed within macrocyclic structures to create discrete, closed assemblies. The design of supramolecular capsules often begins with multivalent frameworks, such as C3-symmetric tris-ureas or other cavitands, that use hydrogen bonding and other interactions to form well-defined cavities. researchgate.net In studies of related pyridyl bis-urea macrocycles, co-crystallization with potent halogen bond donors like iodopentafluorobenzene (B1205980) resulted in the formation of discrete co-crystals where the guest molecule is held within a cavity defined by the macrocycle. sc.edursc.org These systems demonstrate that the pyridyl and urea moieties are excellent recognition sites for creating host-guest complexes and discrete capsules. sc.eduresearchgate.net

A key application of directional self-assembly is the formation of supramolecular polymers and gels. nih.govnih.gov Low-molecular-weight gelators (LMWGs), including many urea derivatives, self-assemble in suitable solvents to form fibrous networks that immobilize the solvent, resulting in a gel. nih.govnih.gov The generally accepted mechanism involves three hierarchical steps:

One-Dimensional Assembly : The molecules first self-assemble into long, thin "supramolecular polymers" or fibrils, a process primarily driven by the strong, directional hydrogen bonds between urea groups. nih.gov

Hierarchical Bundling : These initial fibrils then aggregate or bundle together to form thicker, mesoscopic fibers. nih.gov

Network Formation : Finally, these bundles entangle to create a three-dimensional network that traps the solvent, leading to gelation. nih.gov

For pyridyl-urea systems, halogen bonding can play a crucial role in promoting this process. acs.org In some cases, intramolecular hydrogen bonding between the pyridyl nitrogen and the urea can inhibit the formation of the extended urea-based tapes needed for gelation. The addition of a strong halogen bond donor can sequester the pyridyl groups, preventing this inhibitory interaction and freeing the urea moieties to form the fibrillar network required for gelation. nih.govacs.org

The growth of supramolecular structures can be precisely controlled through templating, where a guest molecule or ion directs the assembly of the monomers around it. Anion-templated self-assembly is a powerful strategy, particularly for urea-based systems, as the urea moiety is an excellent anion recognition site. nih.gov

In systems designed with both hydrogen- and halogen-bonding sites, anions can act as templates to create complex, interlocked supramolecular polymers. The process involves the anion binding to the host molecule through a combination of interactions, which in turn pre-organizes the monomers for polymerization. nih.gov Studies on related systems containing iodotriazolium rings (which act as halogen bond donors) show that the initial binding of an anion like sulfate (B86663) or phosphate (B84403) initiates a nucleation step. This is followed by an elongation step where linear supramolecular chains form and interpenetrate, stabilized by a network of hydrogen and halogen bonds, leading to highly ordered, extended materials. nih.gov

Molecular Recognition and Host-Guest Chemistry

The ordered architectures formed by this compound, whether they are the channels within a gel network or the cavities in a crystalline solid, create defined environments capable of molecular recognition and host-guest chemistry. nih.govsc.eduosti.gov The functional groups of the molecule act as specific recognition sites for complementary guests.

The urea group is a well-established binding motif for anions, capable of forming multiple hydrogen bonds with species like phosphate or sulfate. nih.gov The pyridyl nitrogen can act as a hydrogen bond acceptor or, more relevantly in this context, as a halogen bond acceptor for other halogenated molecules. nih.gov The iodine atom itself is a halogen bond donor, allowing the assembled structure to recognize and bind to Lewis basic sites on guest molecules. sc.edu

In co-crystals of pyridyl bis-urea macrocycles, the molecules assemble into columnar structures with inherently porous channels that can incorporate guest molecules. sc.edu Furthermore, anion-template assembly is a direct example of host-guest chemistry, where the supramolecular polymer forms specifically in response to the presence of an anionic guest. nih.gov The ability to design systems with multiple, distinct recognition sites (e.g., for hydrogen bonding, halogen bonding, and anion binding) opens up possibilities for creating highly selective sensors and materials for separation or catalysis. rsc.org

Anion Binding Capabilities of this compound Receptors

The design of synthetic anion receptors is a significant area of research, driven by the crucial roles anions play in biological and chemical processes. Urea-based receptors are particularly effective due to the ability of the two N-H groups to form strong and directional hydrogen bonds with anionic guests. In the case of this compound, the presence of two such urea functionalities in a bis-urea structure enhances its binding capabilities, allowing for the encapsulation of an anion within a defined cavity.

Studies on analogous bis-urea receptors have demonstrated their capacity to form stable complexes with a variety of anions, including halides and oxoanions. The formation of these host-guest complexes can be monitored using techniques such as UV-vis and ¹H NMR titrations, which allow for the determination of the stoichiometry and stability of the resulting complexes. For instance, related bis-urea receptors have been shown to form 1:1 or 1:2 receptor-anion complexes, with the specific ratio often depending on the size and geometry of the anion.

The anion binding affinity of urea-based receptors is significantly influenced by the electronic properties of the substituents on the aromatic rings. The electron-withdrawing nature of the pyridine rings in this compound, further enhanced by the presence of the iodine atoms, increases the acidity of the urea N-H protons. This heightened acidity leads to stronger hydrogen bonding interactions and, consequently, a greater affinity for anions.

Selectivity and Affinity for Various Anionic Species

The selectivity of an anion receptor is a critical aspect of its function, determining its ability to preferentially bind to a specific anion in the presence of others. The selectivity of this compound is governed by a combination of factors, including the size, shape, and basicity of the anion, as well as the pre-organization of the receptor's binding sites.

Research on similar bis-urea receptors has revealed distinct selectivities for different anions. For example, some receptors show a preference for more basic anions like acetate (B1210297) and fluoride (B91410) due to the strength of the resulting hydrogen bonds. Others exhibit selectivity based on the geometry of the anion, with a good geometric fit between the receptor's cavity and the anion leading to enhanced stability.

While specific binding constant data for this compound is not available in the provided search results, data for a related tritopic bis-urea receptor (R2) provides insight into the potential affinities. The following table illustrates the binding constants for this related receptor with acetate in a MeCN/DMSO solvent system.

ComplexK₁₁ (M⁻¹)K₁₂ (M⁻¹)log β
R2-OAc⁻405818356.87
Table 1: Binding constants for a related tritopic bis-urea receptor (R2) with acetate. nih.gov

This data highlights the capacity of bis-urea frameworks to bind anions with significant affinity. The cooperative binding, indicated by the two association constants, suggests a stepwise interaction where the binding of the first anion influences the binding of the second.

Mechanisms of Anion-Receptor Interaction (Hydrogen Bonding, Halogen Bonding)

The interplay between hydrogen and halogen bonding allows for a more sophisticated mode of anion recognition. The directional nature of both interactions contributes to the pre-organization of the receptor and the specific geometry of the resulting complex. This can lead to the selective recognition of anions that can simultaneously satisfy the geometric and electronic requirements of both the hydrogen and halogen bonding sites within the receptor.

Crystal Engineering and Solid State Design with 1,3 Bis 5 Iodopyridin 2 Yl Urea

Principles of Crystal Packing and Intermolecular Force Utilization

Crystal engineering is the rational design of functional solid materials by controlling the assembly of molecular components in the crystalline state. rsc.org The strategy relies on understanding and utilizing the hierarchy and directionality of non-covalent interactions to build desired supramolecular architectures. For molecules like 1,3-bis(5-iodopyridin-2-yl)urea, the primary building blocks for crystal assembly are the strong and directional hydrogen bonds facilitated by the urea (B33335) moiety and the pyridyl nitrogen atoms. rsc.org

The urea group is a particularly robust and versatile functional group in crystal engineering, capable of acting as both a hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen). rsc.orgnih.gov This dual nature allows for the formation of predictable and stable hydrogen-bonded motifs, or synthons. researchgate.net However, the presence of other competing functional groups, such as the pyridyl nitrogen and the iodine atoms in this compound, introduces complexity and competition. The pyridyl nitrogen is a strong hydrogen bond acceptor, while the iodine atom can act as a halogen bond donor. acs.orgju.edu.jo

Effective solid-state design with this molecule therefore depends on managing the competition between these various interactions. The ultimate crystal packing is a result of the system achieving a thermodynamic minimum, satisfying the most favorable combination of hydrogen bonds, halogen bonds, and weaker forces like π–π stacking and C-H···X contacts. nih.govresearchgate.net The presence of electron-withdrawing iodine substituents on the pyridine (B92270) rings can also modulate the electronic properties of the entire molecule, influencing the strength of all participating intermolecular interactions. acs.orgfigshare.com

Crystallographic Characterization of this compound Solid Forms

While specific crystallographic data for this compound is not publicly available, its characterization would be achieved through single-crystal X-ray diffraction. This technique would provide precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the unit cell.

Based on studies of analogous compounds like N,N'-bis(3-pyridyl)urea, it is anticipated that the molecule would adopt a relatively planar conformation. acs.orgresearchgate.net This planarity is often stabilized by intramolecular C-H···O hydrogen bonds between a pyridine C-H and the urea oxygen. acs.org The crystallographic analysis would be crucial to identify the dominant intermolecular synthons that define the crystal lattice. Key parameters to be determined would include the distances and angles of N-H···N and N-H···O hydrogen bonds, as well as the geometry of any C-I···N or C-I···O halogen bonds.

A hypothetical table of key crystallographic parameters that would be obtained is presented below.

Table 1: Anticipated Crystallographic Data for this compound Note: This table is hypothetical and illustrates the type of data expected from a single-crystal X-ray diffraction study.

ParameterExpected Value/SystemSignificance
Crystal SystemMonoclinic or OrthorhombicProvides information about the symmetry of the crystal lattice.
Space Groupe.g., P2₁/c, PbcnDefines the specific symmetry operations that relate molecules within the unit cell. psu.edu
Unit Cell Dimensions (a, b, c, β)To be determinedDefines the size and shape of the repeating unit of the crystal structure. psu.edu
Molecules per Unit Cell (Z)e.g., 4Indicates the number of molecules contained within one unit cell. psu.edu
Dihedral Angle (Py-N-C-N-Py)Near 180°Confirms the planarity or twisted nature of the molecular conformation. psu.edu
Hydrogen Bond GeometriesD···A distance, D-H···A angleQuantifies the strength and directionality of the hydrogen bonds governing the crystal packing. nih.govresearchgate.net
Halogen Bond GeometriesC-I···X distance, C-I···X angleCharacterizes the halogen bonding interactions, confirming their presence and nature. ju.edu.jo

This data would allow for a complete description of the three-dimensional framework, revealing how individual molecules are linked together through a network of non-covalent interactions. nih.govresearchgate.net

Directed Assembly of Crystalline Architectures via Multiple Non-Covalent Interactions

The assembly of this compound into a crystalline solid is a sophisticated process governed by the interplay of several directional non-covalent interactions. The final architecture is a testament to the energetic balance between strong, competing synthons and weaker, but cumulatively significant, contacts.

Domination and Competition of Hydrogen Bonding Synthons

In the crystal structures of many N,N'-diaryl ureas, the dominant supramolecular motif is the one-dimensional α-network, often called a "urea tape," which is formed by bifurcated N-H···O=C hydrogen bonds. acs.org However, for diaryl ureas containing electron-withdrawing or hydrogen-bond accepting groups on the aryl rings, such as pyridyl ureas, this tape motif is often absent. acs.orgfigshare.com

In the case of this compound, the pyridyl nitrogen atom is a strong hydrogen bond acceptor. It competes effectively with the urea carbonyl oxygen for the urea N-H donors. acs.org Studies on the closely related N,N'-bis(3-pyridyl)urea show that crystal packing is directed by N-H···N(pyridyl) hydrogen bonds instead of the N-H···O(urea) tape. acs.orgresearchgate.net This occurs because the urea carbonyl's acceptor strength is diminished by intramolecular C-H···O interactions, which helps to stabilize a planar molecular conformation and makes the pyridyl nitrogen a more favorable acceptor site. acs.orgfigshare.com Therefore, the dominant synthon expected in the crystal structure of this compound is the N-H···N(pyridyl) chain or dimer, with the urea tape being disrupted.

Table 2: Competition of Hydrogen Bond Synthons in Dipyridyl Ureas Based on data from related compounds.

Synthon TypeDescriptionLikelihood in this compoundRationale
N-H···O Urea Tape Classic 1D chain of N-H···O=C hydrogen bonds.UnlikelyThe pyridyl nitrogen is a stronger H-bond acceptor, and its competitiveness is enhanced by intramolecular C-H···O bonds that weaken the urea oxygen as an acceptor. acs.orgfigshare.com
N-H···N Pyridyl Synthon Hydrogen bond between urea N-H and pyridyl nitrogen.Highly Likely (Dominant)The pyridyl nitrogen is a potent acceptor, leading to robust chains or discrete motifs that direct the primary assembly. acs.orgresearchgate.net
Intramolecular C-H···O Weak H-bond between pyridine C-H and urea oxygen.Highly LikelyThis interaction stabilizes a planar molecular conformation and reduces the acceptor strength of the urea carbonyl oxygen. acs.org

Directionality Imparted by Halogen Bonding in Crystal Lattices

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.orgnih.gov In this compound, the iodine atoms attached to the pyridine rings are potential halogen bond donors. The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. acs.org

The iodine atom's σ-hole is located on the extension of the C-I covalent bond, making halogen bonds highly directional with a C-I···Y angle close to 180° (where Y is the Lewis basic acceptor). acs.orgnih.gov In the crystal lattice of this compound, potential halogen bond acceptors include the urea carbonyl oxygen, the pyridyl nitrogen of a neighboring molecule, or even the iodine atom of another molecule (I···I interactions). These directional C-I···O or C-I···N interactions can serve as secondary connectors, linking the primary hydrogen-bonded chains or layers into a robust three-dimensional architecture. ju.edu.jo The presence of the electronegative nitrogen atom in the pyridine ring can enhance the electrophilic character of the iodine's σ-hole, making it a stronger halogen bond donor compared to an iodine on a simple benzene (B151609) ring. ju.edu.jo

Role of Aromatic Interactions and Weak C-H…X Contacts

Weak hydrogen bonds of the C-H···X type also play a crucial role. As mentioned, intramolecular C-H···O interactions are anticipated to stabilize the molecular conformation. acs.org In the broader crystal packing, intermolecular C-H···O and C-H···I contacts are also possible. researchgate.net Although individually weak, the cumulative effect of these numerous weak interactions is significant, filling the voids in the supramolecular structure and providing substantial cohesive energy to reinforce the crystal packing defined by the stronger, more directional forces. researchgate.netpsu.edu

Polymorphism and Co-Crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in solid-state chemistry. Different polymorphs of the same compound can exhibit distinct physical properties. The conformational flexibility of the urea linkage and the presence of multiple, competing hydrogen and halogen bond donors and acceptors in this compound make it a strong candidate for exhibiting polymorphism.

The formation of different polymorphs could arise from subtle changes in crystallization conditions (e.g., solvent, temperature, or rate of cooling), which could favor different hydrogen or halogen bonding synthons. researchgate.netresearchgate.net For instance, one polymorph might be dominated by N-H···N(pyridyl) chains, while another, perhaps crystallized from a different solvent, might incorporate solvent molecules and feature a completely different network where C-I···O halogen bonds play a more prominent role. The existence of "synthon polymorphism," where different crystal forms are built from different intermolecular synthons, is well-documented for molecules with competing interaction sites. researchgate.net

Co-crystallization, the process of forming a crystalline solid containing two or more different molecular components in a stoichiometric ratio, is another key area of crystal engineering. Urea and its derivatives are excellent co-crystal formers due to their potent hydrogen bonding capabilities. nih.govmdpi.com this compound could be co-crystallized with a variety of guest molecules, particularly those possessing complementary hydrogen bonding functionalities, such as dicarboxylic acids or other hydrogen bond acceptors. In such co-crystals, the supramolecular assembly would be directed by robust heterosynthons (synthons formed between different molecules), such as the well-established carboxylic acid-pyridine N-H···O and O-H···N synthons. researchgate.netacs.org Such studies would further explore the rich interplay of hydrogen and halogen bonding in directing the assembly of complex crystalline architectures. nih.gov

Rational Design for Specific Solid-State Functionalities (e.g., Non-linear Optical Materials, SHG Activity)

The strategic design of molecules for specific solid-state properties, such as non-linear optical (NLO) activity, is a cornerstone of modern materials science. For organic molecules, the journey from molecular concept to functional solid-state material is governed by the principles of crystal engineering. The compound this compound is a subject of interest in this field due to the inherent properties of its constituent chemical motifs: a urea core, pyridyl rings, and halogen substituents. The rational design of this and similar molecules for applications like second-harmonic generation (SHG) hinges on controlling the crystalline packing to achieve a non-centrosymmetric arrangement, a prerequisite for second-order NLO effects.

The urea molecule itself is a well-established NLO material, primarily because of its non-centrosymmetric crystal packing and its capacity for intramolecular charge transfer. researchgate.netacs.org The core of rational design for urea-based NLO materials lies in the strategic use of hydrogen bonding and other intermolecular interactions to guide the self-assembly of molecules into a desirable acentric crystal lattice. The introduction of substituents onto the urea backbone is a key strategy to manipulate these interactions and enhance the material's hyperpolarizability.

The presence of iodine atoms introduces the potential for halogen bonding, a directional and specific non-covalent interaction that has emerged as a powerful tool in crystal engineering. acs.orgacs.orgoup.com Halogen bonds, particularly with heavier halogens like iodine, can be comparable in strength to conventional hydrogen bonds and exhibit strong directionality. acs.orgacs.org These interactions can be used to construct robust supramolecular architectures and enforce a specific packing motif. acs.orgoup.com The C-I bond is the weakest of the carbon-halogen bonds, making the iodine atom a good leaving group in some reactions, but also a highly polarizable and effective halogen bond donor. wikipedia.org The interaction of the electrophilic region on the iodine atom with a Lewis base can direct crystal packing in a predictable manner. rsc.org

For a urea derivative to exhibit SHG activity, it must crystallize in a non-centrosymmetric space group. The interplay of hydrogen bonds from the urea core (N-H···O and N-H···N) and potential halogen bonds from the iodo-substituents (C-I···O or C-I···N) can be strategically employed to prevent the formation of a centrosymmetric structure, which would cancel out any net NLO effect.

To illustrate the context of NLO properties, the following table provides a comparison of the second-order hyperpolarizability (β) of urea with other organic molecules, demonstrating the range of values encountered in NLO materials.

CompoundSecond-Order Hyperpolarizability (β) (esu)Reference Compound
Urea0.1947 x 10⁻³⁰Standard
Compound 3 (fused-triazine derivative)~15 times that of ureaUrea
Compound 5 (fused-triazine derivative)~24 times that of ureaUrea

This table presents data for illustrative compounds to provide context for the scale of NLO properties and does not represent data for this compound.

Coordination Chemistry of 1,3 Bis 5 Iodopyridin 2 Yl Urea As a Ligand

Ligand Design Principles for Metal Ion Coordination

The design of ligands is a critical aspect of coordination chemistry, dictating the selectivity and stability of the resulting metal complexes. For 1,3-Bis(5-iodopyridin-2-yl)urea, several key principles are at play. The presence of both pyridyl and urea (B33335) moieties provides multiple potential donor sites for metal coordination. rsc.orgacs.org

Theoretical calculations can aid in predicting the hydrogen-bonding capabilities and self-association tendencies of such urea-based ligands, guiding the synthesis of metal-organic frameworks (MOFs). acs.org By strategically modifying the ligand structure, it is possible to tune the properties of the metal complexes for specific applications. rsc.orgnih.gov

Synthesis and Structural Elucidation of Metal-Urea-Pyridyl Complexes

The synthesis of metal complexes involving urea-pyridyl ligands like this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov The resulting complexes can be characterized using a variety of techniques, with single-crystal X-ray diffraction being a powerful tool for elucidating their three-dimensional structures. nih.govnih.gov

Coordination Modes: Pyridyl N-Donation, Urea O/N-Donation

This compound exhibits versatility in its coordination behavior. The pyridyl nitrogen atoms are primary sites for metal binding, acting as N-donors. nih.govnih.gov The urea moiety can coordinate to a metal center in several ways. Most commonly, the carbonyl oxygen atom acts as a donor. rjpbcs.com In some cases, the urea can act as a bridging ligand between two metal centers. While less common, coordination through the urea nitrogen atoms is also possible. rjpbcs.com The specific coordination mode adopted depends on a variety of factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands or counter-ions. nih.govrsc.org For instance, in some silver(I) complexes with ureidopyridyl ligands, the urea group interacts with oxo-anions via hydrogen bonding, forming a recurring R²₂(8) ring motif. rsc.org

Influence of Metal Center on Coordination Geometry and Ligand Conformation

The choice of the metal center has a profound impact on the coordination geometry and the conformation of the this compound ligand. wikipedia.orgnih.gov Different metal ions have distinct preferences for coordination numbers and geometries (e.g., octahedral, tetrahedral, square planar), which are dictated by factors such as ionic radius, charge, and d-electron configuration. wikipedia.orgnih.gov For example, Cu(II) complexes often exhibit a Jahn-Teller effect, leading to distorted geometries. nih.gov

The coordination of the ligand to a metal center can induce conformational changes in the ligand itself. The flexibility of the urea backbone allows it to adapt to the geometric requirements of the metal ion. The resulting coordination geometry is a balance between the preferred geometry of the metal and the steric and electronic constraints of the ligand. wikipedia.org In a copper(II) coordination polymer with a related ligand, 1,3-bis(pyridin-3-yl)urea, the copper atoms display a square-pyramidal coordination environment. nih.gov

Below is a table summarizing the coordination geometries observed for different metal ions with pyridyl-urea type ligands.

Metal IonTypical Coordination NumberCommon Coordination GeometriesReference
Copper(II)4, 5, 6Square Planar, Square Pyramidal, Octahedral (often distorted) nih.gov
Silver(I)2, 3, 4Linear, Trigonal Planar, Tetrahedral rsc.org
Zinc(II)4, 6Tetrahedral, Octahedral acs.org
Nickel(II)4, 6Square Planar, Tetrahedral, Octahedral researchgate.net
Palladium(II)4Square Planar nih.gov

Spectroscopic Characterization of Coordination Compounds

A variety of spectroscopic techniques are employed to characterize metal complexes of this compound. Infrared (IR) spectroscopy is particularly useful for determining the coordination mode of the urea group. nih.gov Upon coordination of the carbonyl oxygen to a metal ion, the C=O stretching frequency typically shifts to a lower wavenumber compared to the free ligand. nih.gov Changes in the vibrational modes of the pyridine (B92270) ring can also provide evidence of coordination. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the complexes in solution. nih.govbeilstein-journals.org Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the complex, which can provide insights into the coordination geometry and the nature of the metal-ligand bonding. nih.gov Mass spectrometry is used to confirm the molecular weight and composition of the complexes. nih.gov

Application of Metal Complexes in Catalysis and Sensing

The unique structural and electronic properties of metal complexes derived from this compound make them promising candidates for applications in catalysis and sensing.

Role as Organometallic Catalysts or Pre-Catalysts

Metal complexes containing pyridyl-urea ligands can function as catalysts or pre-catalysts in a range of organic transformations. beilstein-journals.orgnih.gov The metal center can act as a Lewis acid to activate substrates, while the ligand can influence the selectivity and efficiency of the catalytic process. nih.gov For example, transition metal complexes have been widely explored as catalysts for reactions such as oxidations, hydrosilylations, and various coupling reactions. nih.gov The ability to tune the electronic and steric properties of the ligand by modifying substituents on the pyridine rings allows for the optimization of catalytic activity. beilstein-journals.org Heterogenizing these complexes by anchoring them to solid supports can facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. researchgate.net

Development of Chemosensors for Specific Analytes

A comprehensive search of scientific literature and chemical databases did not yield any specific research on the development or application of This compound as a chemosensor for specific analytes. While the broader class of urea- and pyridyl-based compounds has been extensively investigated for their anion recognition and sensing capabilities, no studies were found that specifically utilize the title compound for this purpose.

The general principles of chemosensor design often involve the integration of a recognition unit (receptor) with a signaling unit (transducer). In the context of urea-based ligands, the urea moiety's N-H groups are excellent hydrogen bond donors, making them suitable for binding anionic species. The pyridyl groups can also participate in coordination with metal ions or act as hydrogen bond acceptors. The iodine substituents on the pyridine rings could potentially influence the electronic properties and the binding affinities of the ligand, for instance, through halogen bonding interactions.

Although no direct data exists for This compound , research on analogous bis-urea compounds demonstrates their potential as chemosensors. For example, various bis-urea receptors have been shown to selectively bind and sense anions such as carboxylates, phosphates, and halides through colorimetric or fluorometric changes. acs.orgresearchgate.netresearchgate.net The sensing mechanism in these systems typically involves a change in the electronic structure of the molecule upon analyte binding, leading to a detectable optical or electrochemical signal.

Future research could explore the potential of This compound as a chemosensor. Such studies would likely involve:

Synthesis and Characterization: Confirmation of the compound's structure and purity.

Analyte Screening: Testing the compound's binding affinity and selectivity for a wide range of cations and anions.

Spectroscopic Studies: Utilizing techniques such as UV-Vis, fluorescence, and NMR spectroscopy to investigate the binding mechanism and to quantify the association constants.

Structural Analysis: X-ray crystallography could provide insight into the solid-state interactions between the ligand and the analyte.

Without experimental data, any discussion on the specific chemosensory properties of This compound remains speculative. The provided outline section cannot be populated with the requested detailed research findings and data tables due to the absence of published work on this specific compound in the context of chemosensor development.

Theoretical and Computational Studies on 1,3 Bis 5 Iodopyridin 2 Yl Urea

Electronic Structure Analysis and Molecular Orbital Theory

While specific density functional theory (DFT) calculations for 1,3-Bis(5-iodopyridin-2-yl)urea are not found in the available literature, analysis of similar pyridyl-urea compounds allows for an educated discussion of its electronic properties. The electronic character of such molecules is determined by the interplay between the electron-donating urea (B33335) bridge and the electron-withdrawing pyridyl rings, further modulated by the presence of iodine.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the reactivity and electronic transitions of a molecule. For pyridyl-urea derivatives, the HOMO is typically distributed over the urea moiety and the pyridyl nitrogen atoms, reflecting their electron-rich nature. The LUMO, conversely, is often localized on the pyridyl rings. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The introduction of iodine, a large and polarizable halogen, is expected to influence the HOMO and LUMO energy levels, potentially leading to a smaller energy gap and altered electronic properties compared to non-iodinated analogues.

Table 1: Representative Frontier Orbital Energies for Analogous Pyridyl Derivatives This table presents data from similar compounds to infer potential characteristics of this compound.

Compound/System HOMO (eV) LUMO (eV) Energy Gap (eV)
Generic Pyridyl-Urea Model ~ -6.0 ~ -1.5 ~ 4.5
Iodinated Benzene (B151609) -9.25 -0.27 8.98

Note: The values are illustrative and sourced from general computational chemistry databases for related functionalities.

Energetics and Nature of Intermolecular Interactions (Hydrogen and Halogen Bonding)

The structure of this compound is primed for significant intermolecular interactions, which are fundamental to its self-assembly and the formation of supramolecular architectures. The urea group provides two N-H hydrogen bond donors and a C=O hydrogen bond acceptor. The pyridyl nitrogen atoms also act as hydrogen bond acceptors. Concurrently, the iodine atoms on the pyridyl rings are potent halogen bond donors.

Hydrogen Bonding: The N-H···N and N-H···O=C hydrogen bonds are crucial in directing the assembly of urea-based molecules. In many crystalline structures of similar bis-pyridyl ureas, these interactions lead to the formation of well-defined one-dimensional tapes or two-dimensional sheets. The strength of these hydrogen bonds typically ranges from -15 to -40 kJ/mol.

Halogen Bonding: A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. In this molecule, the iodine atom can form a halogen bond with the carbonyl oxygen (C=O···I) or the pyridyl nitrogen of a neighboring molecule. Studies on co-crystals of pyridyl bis-urea macrocycles with iodoperfluorocarbons have revealed remarkably short and strong C=O···I halogen bonds, with distances around 2.72 Å, which is approximately 78% of the sum of the van der Waals radii. acs.org The interaction energies of such halogen bonds can be significant, with calculations on similar iodoalkyne-pyridine systems showing interaction energies around -60 kJ/mol. researchgate.net

Table 2: Typical Intermolecular Interaction Geometries and Energies in Related Systems This table provides data from analogous systems to illustrate the likely interactions in this compound.

Interaction Type Donor-Acceptor Typical Distance (Å) Typical Energy (kJ/mol) Reference
Hydrogen Bond N-H···N 2.8 - 3.2 -15 to -25 nih.gov
Hydrogen Bond N-H···O=C 2.7 - 3.0 -20 to -40 nih.govnih.gov
Halogen Bond C-I···O ~ 2.72 -25 to -60 acs.org

Conformational Landscape and Dynamic Behavior

The conformational flexibility of this compound is primarily dictated by the rotation around the C-N bonds of the urea linkage. This rotation determines the relative orientation of the two 5-iodopyridin-2-yl substituents. The molecule can adopt several conformations, with the syn and anti arrangements of the pyridyl groups relative to the urea C=O bond being of particular interest.

In the solid state, the observed conformation is often the one that maximizes the stability of the crystal packing through intermolecular interactions. For instance, in many bis(pyridyl)urea derivatives, a planar or near-planar conformation is adopted to facilitate the formation of extended hydrogen-bonded networks. nih.gov The dihedral angle between the urea plane and the pyridyl rings is a key conformational parameter. In a related compound, 1,3-bis(1,3-dioxoisoindolin-1-yl)urea, the planes of the terminal groups are almost perpendicular to the urea unit, with a dihedral angle of 78.62°. nih.govnih.gov The dynamic behavior in solution would involve interconversion between different low-energy conformations, the rates of which would depend on the rotational energy barriers. These barriers are influenced by steric hindrance and electronic effects.

Prediction of Supramolecular Architectures and Binding Affinities

The combination of strong and directional hydrogen and halogen bonding sites in this compound makes it an excellent candidate for forming predictable supramolecular architectures. Computational modeling can be employed to predict the most stable packing arrangements and the resulting crystal structures.

Based on studies of analogous compounds, it is highly probable that this molecule will form one-dimensional hydrogen-bonded chains through N-H···N interactions between the pyridyl groups. These chains can then be further organized into two- or three-dimensional structures via weaker interactions, including the aforementioned C-I···O or C-I···N halogen bonds. The interplay and competition between hydrogen and halogen bonding would be a critical factor in determining the final supramolecular assembly. The concept of halogen-bonded supramolecular parallelograms, observed in systems with iodoalkyne and pyridine (B92270) moieties, suggests the potential for forming discrete, cyclic assemblies under specific conditions. researchgate.net

The urea functionality is also a well-known anion receptor. The two N-H groups can act in concert to bind anions through hydrogen bonding. The binding affinity for various anions would depend on their size, shape, and charge density. While specific binding affinity data for this compound is unavailable, related urea-based receptors show strong binding to anions like chloride and acetate (B1210297).

Elucidation of Reaction Mechanisms and Catalytic Intermediates

Urea and its derivatives can act as organocatalysts, often activating substrates through hydrogen bonding. While there is no specific literature detailing the catalytic use of this compound, its structural motifs suggest potential applications. The two N-H groups of the urea can act as a bidentate hydrogen bond donor to activate electrophiles.

In the context of reaction mechanisms, this compound could serve as a ligand for transition metal catalysts. The pyridyl nitrogen atoms are excellent coordination sites for metals. The iodine atoms could also participate in oxidative addition reactions, a key step in many catalytic cycles. Computational studies are instrumental in elucidating such reaction pathways, mapping out the potential energy surfaces, and identifying transition states and catalytic intermediates. For example, in copper-catalyzed reactions for the synthesis of imidazopyridines, various pyridine-containing reactants and intermediates are involved, and their electronic and steric properties, which can be modeled computationally, are crucial for the reaction outcome.

Advanced Research Perspectives and Translational Potential

Development of Next-Generation Supramolecular Materials

The self-assembly of 1,3-Bis(5-iodopyridin-2-yl)urea is a key area of research for the development of advanced supramolecular materials. The urea (B33335) moiety is a well-established motif for forming robust, one-dimensional hydrogen-bonded networks. nih.govnih.gov The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. This directional and cooperative nature of hydrogen bonding can lead to the formation of well-defined tapes or fibrillar structures, which can in turn entangle to form gels or other soft materials. nih.gov

The presence of the pyridyl nitrogen atoms introduces an additional layer of control over the self-assembly process. These nitrogen atoms can act as hydrogen bond acceptors, potentially leading to competition between urea-urea and urea-pyridyl hydrogen bonding interactions. rsc.org This competition can be exploited to tune the morphology and properties of the resulting supramolecular structures.

Furthermore, the iodine atoms on the pyridine (B92270) rings are significant, not just for their steric and electronic influence, but for their ability to participate in halogen bonding. nih.govrsc.org Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. mdpi.com In the case of this compound, the iodine atoms can form halogen bonds with electron-donating species, such as the carbonyl oxygen of the urea group or other Lewis basic sites. This provides a powerful tool for directing the three-dimensional organization of the molecules, leading to the formation of co-crystals with unique properties. nih.govrsc.org The interplay between hydrogen and halogen bonding can be harnessed to create complex and highly ordered supramolecular architectures with potential applications in areas such as molecular electronics. nih.gov

Integration into Multi-Component Systems for Enhanced Functionality

The versatile binding capabilities of this compound make it an excellent candidate for integration into multi-component systems, leading to materials with enhanced or novel functionalities. The pyridyl units can coordinate to metal ions, opening up the possibility of forming metallosupramolecular assemblies. rsc.org The combination of metal coordination with the hydrogen and halogen bonding capabilities of the ligand can lead to the formation of complex coordination polymers with interesting structural and functional properties. For instance, the self-assembly of flexible bis(pyridylurea) ligands with metal salts has been shown to result in the formation of metallomacrocycles or helical chains, depending on the guest molecules present. rsc.org

The formation of co-crystals with other molecules is another avenue for creating functional multi-component systems. nih.gov By carefully selecting co-formers that can interact with the urea or iodopyridyl moieties through hydrogen or halogen bonding, it is possible to design materials with tailored properties, such as modified solubility, stability, or optoelectronic characteristics. Mechanochemical synthesis has emerged as a powerful technique for the rational design of such multi-component crystals. rsc.org

Moreover, the self-assembly of bis-urea compounds into nanofibers can be utilized for applications such as drug delivery. nih.gov These nanofibers can encapsulate drug molecules through non-covalent interactions, allowing for their controlled release. The specific functionalities of this compound could be harnessed to create smart drug delivery systems that respond to specific stimuli.

Innovative Catalytic Systems Leveraging Unique Bonding Properties

The unique bonding properties of this compound suggest its potential application in the development of innovative catalytic systems. Urea and thiourea (B124793) derivatives have been successfully employed as organocatalysts, primarily leveraging their ability to act as hydrogen bond donors to activate substrates. nih.gov The protonation of a pyridyl group in a pyridyl urea catalyst has been shown to enhance its catalytic activity by pre-organizing the catalyst's structure. nih.gov The urea moiety in this compound could similarly be utilized to activate electrophiles through hydrogen bonding.

The presence of iodine atoms introduces the intriguing possibility of halogen bonding catalysis. While this is a less explored area compared to hydrogen bond catalysis, the ability of the iodine to act as a Lewis acidic center could be exploited to activate certain substrates. Molecular iodine itself has been used as a catalyst in various organic transformations, highlighting the potential of iodine-containing compounds in catalysis. nih.govmdpi.com

Furthermore, the self-assembly of this compound into supramolecular structures could lead to catalytic systems with enzyme-like properties. mdpi.com By creating confined environments or "nanoreactors," it may be possible to enhance reaction rates and selectivities. The combination of hydrogen bonding, halogen bonding, and potentially metal coordination within a self-assembled framework offers a rich platform for designing novel and efficient supramolecular catalysts.

Designer Receptors for Molecular Recognition and Separation

The structural features of this compound make it an excellent scaffold for the design of receptors for the selective recognition and separation of molecules, particularly anions. The urea group is a well-known anion binding motif, capable of forming strong hydrogen bonds with a variety of anions. nih.govnih.gov The two N-H groups can act in a convergent manner to chelate an anion, leading to stable host-guest complexes.

The electron-withdrawing nature of the iodinated pyridine rings can enhance the acidity of the urea N-H protons, thereby strengthening their hydrogen bonding ability and leading to higher anion affinities. nih.gov Furthermore, the iodine atoms themselves can participate in anion recognition through halogen bonding. The combination of hydrogen and halogen bonding can lead to highly selective and strong binding of specific anions. For example, a receptor integrating both urea and iodotriazole units has demonstrated superior sensing of phosphates. nih.gov

The pyridyl nitrogen atoms also offer a site for modification or interaction. They can be protonated to create a charged receptor or coordinated to a metal center to act as a Lewis acidic binding site. This versatility allows for the fine-tuning of the receptor's binding properties for specific target molecules. The development of such designer receptors has potential applications in areas such as chemical sensing, environmental remediation, and separation science.

Future Directions in Predictive Molecular and Material Design

The future of research on this compound and related compounds will increasingly rely on predictive molecular and material design. The systematic variation of substituents on the pyridine ring will allow for a detailed investigation of the structure-property relationships that govern the self-assembly and functional properties of these molecules. This experimental work can be complemented by computational studies to gain a deeper understanding of the underlying non-covalent interactions.

Computational methods, such as Density Functional Theory (DFT) calculations, can be employed to model the hydrogen and halogen bonding interactions and to predict the stability and geometry of different supramolecular assemblies. nih.gov These theoretical insights can guide the rational design of new molecules with desired self-assembly behaviors and functionalities. For instance, computational screening could be used to identify optimal co-formers for creating multi-component crystals with specific properties.

The development of predictive models for the formation of supramolecular gels and other materials from molecular building blocks remains a significant challenge. By combining experimental data with advanced computational simulations, it may become possible to predict the macroscopic properties of materials based on the chemical structure of their constituent molecules. This predictive capability would greatly accelerate the discovery and development of new functional materials based on this compound and other supramolecular building blocks.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1,3-Bis(5-iodopyridin-2-yl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 5-iodopyridin-2-amine with a urea precursor. A common approach is reacting 5-iodopyridin-2-amine with triphosgene in anhydrous dichloromethane under inert conditions, followed by purification via column chromatography. Reaction optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require lower temperatures to avoid side reactions.
  • Catalysts : Base catalysts like triethylamine improve yield by deprotonating intermediates.
  • Temperature control : Maintaining 0–5°C during exothermic steps reduces decomposition .
    • Validation : Monitor progress using TLC and confirm purity via HPLC (>95%) and NMR.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., iodopyridine protons resonate at δ 7.8–8.5 ppm).
  • FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹).
  • Crystallography :
  • X-ray diffraction : Resolve hydrogen-bonding networks (urea moieties form 1D chains; see for analogous structures). Use SHELX for structure refinement .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]+ expected at m/z 484.89).

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing and polymorphism of this compound?

  • Methodological Answer :

  • Crystallization screening : Use solvents with varying polarity (e.g., ethanol, acetonitrile) to induce polymorphism. Slow evaporation at 25°C vs. rapid cooling may yield distinct forms .
  • Hydrogen-bond analysis : Compare urea N-H···O=C interactions in different polymorphs. In analogous diphenylureas, parallel vs. antiparallel chain arrangements alter packing efficiency ().
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···H contacts in iodinated analogs) using CrystalExplorer .

Q. What computational methods are recommended for studying the electronic properties or interaction mechanisms of this urea derivative?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites.
  • Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. Parameterize iodine atoms for van der Waals interactions .
  • MD simulations : Assess stability of urea-protein complexes in explicit solvent (e.g., water, 150 mM NaCl) over 100 ns trajectories.

Q. How can researchers resolve contradictions in reported biological activities or synthetic yields?

  • Methodological Answer :

  • Data validation : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).
  • Yield optimization : Use a Design of Experiments (DoE) approach to test variables (e.g., stoichiometry, solvent ratio). For example, a 1.2:1 amine:triphosgene ratio improves yield by 15% in iodinated systems .
  • Biological assays : Validate activity with orthogonal assays (e.g., enzymatic inhibition + cellular viability) to rule out false positives.

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